molecular formula C13H20F3NO4 B8236386 1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate

1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B8236386
M. Wt: 311.30 g/mol
InChI Key: DDLYEPHICIJRBB-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate: is a chemical compound with the molecular formula C14H22F3NO4. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The tert-butyl, ethyl, and trifluoromethyl groups are introduced through various substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group may yield ethyl alcohol or ethyl ketone derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

  • trans-1-Tert-butyl 3-ethyl 4-(trifluoromethyl)phenylpyrrolidine-1,3-dicarboxylate
  • trans-1-Tert-butyl 3-ethyl 4-(trifluoromethyl)benzylpyrrolidine-1,3-dicarboxylate

Uniqueness: The presence of the trifluoromethyl group in 1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical and physical properties, such as its reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F3NO4/c1-5-20-10(18)8-6-17(7-9(8)13(14,15)16)11(19)21-12(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLYEPHICIJRBB-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C(F)(F)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CN(C[C@H]1C(F)(F)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.